molecular formula C10H15NS B15094152 N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine

N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine

Katalognummer: B15094152
Molekulargewicht: 181.30 g/mol
InChI-Schlüssel: KJDJDECHSGUCBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine is an organic compound with the molecular formula C10H15NS and a molecular weight of 181.30 g/mol . This compound is characterized by the presence of a cyclopropanamine group attached to a thiophene ring, which is further substituted with a methyl group. It is primarily used in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium borohydride, to facilitate the reduction process .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with thiophene-binding proteins and amine receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine
  • This compound derivatives
  • Thiophene-based amines

Uniqueness

This compound is unique due to its specific structural features, including the cyclopropanamine group and the methyl-substituted thiophene ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H15NS

Molekulargewicht

181.30 g/mol

IUPAC-Name

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C10H15NS/c1-7-3-6-10(12-7)8(2)11-9-4-5-9/h3,6,8-9,11H,4-5H2,1-2H3

InChI-Schlüssel

KJDJDECHSGUCBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)C(C)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.